Methyl 4-hydroxyquinoline-8-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

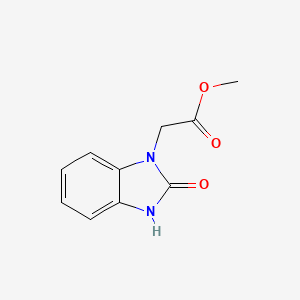

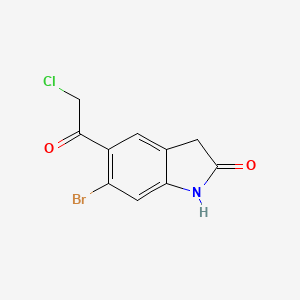

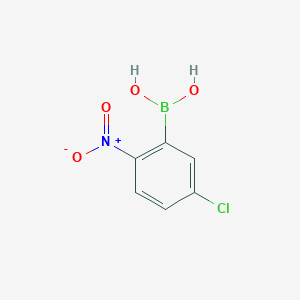

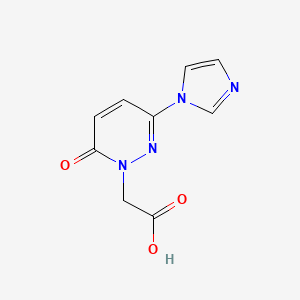

“Methyl 4-hydroxyquinoline-8-carboxylate” is a compound with the molecular formula C11H9NO3 . It has a molecular weight of 203.19 g/mol . The IUPAC name for this compound is methyl 8-hydroxy-4-quinolinecarboxylate .

Molecular Structure Analysis

The InChI code for “Methyl 4-hydroxyquinoline-8-carboxylate” is 1S/C11H9NO3/c1-15-11(14)8-5-6-12-10-7(8)3-2-4-9(10)13/h2-6,13H,1H3 . The Canonical SMILES for this compound is COC(=O)C1=C2C=CC=C(C2=NC=C1)O .Chemical Reactions Analysis

While specific chemical reactions involving “Methyl 4-hydroxyquinoline-8-carboxylate” are not mentioned in the retrieved papers, 4-hydroxyquinolines in general are known to undergo various chemical reactions such as electrophilic aromatic substitution, diazonium coupling, and molecular rearrangements .Physical And Chemical Properties Analysis

“Methyl 4-hydroxyquinoline-8-carboxylate” is a solid at room temperature . It has a molecular weight of 203.19 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 4, and a rotatable bond count of 2 .科学的研究の応用

Neuroprotection

This compound has been studied for its potential as an iron-chelator for neuroprotection. Iron accumulation in the brain is a common feature of several neurodegenerative diseases, and chelators like Methyl 4-hydroxyquinoline-8-carboxylate could help mitigate this issue .

Anticancer Activity

Derivatives of 8-Hydroxyquinoline, which include Methyl 4-hydroxyquinoline-8-carboxylate, have shown promise as anticancer agents . They can interfere with metalloproteins and disrupt cancer cell metabolism .

Enzyme Inhibition

These compounds are known to inhibit 2OG-dependent enzymes , which are involved in various biological processes, including DNA repair and fatty acid metabolism .

Anti-HIV Agents

Methyl 4-hydroxyquinoline-8-carboxylate derivatives have been explored as potential anti-HIV agents , targeting key proteins required for the virus’s life cycle .

Antifungal and Antimicrobial Properties

The compound has applications as an antifungal agent , potentially useful in treating fungal infections. It also shows promise as an inhibitor of Mycobacterium tuberculosis .

Neurotoxin Inhibition

There is research into the use of Methyl 4-hydroxyquinoline-8-carboxylate as an inhibitor of botulinum neurotoxin , which could have significant therapeutic value .

Control of Gut Microbiome

In insects, derivatives of Hydroxyquinoline are produced during larval stages, acting as iron chelators to control the gut microbiome, which could be extrapolated to other biological research applications .

COX-2 Inhibition

Some derivatives have shown high potency and selectivity as COX-2 inhibitors, which is important for anti-inflammatory drug development. This suggests potential for Methyl 4-hydroxyquinoline-8-carboxylate in this field as well .

Safety and Hazards

将来の方向性

While specific future directions for “Methyl 4-hydroxyquinoline-8-carboxylate” are not mentioned in the retrieved papers, compounds containing the 8-hydroxyquinoline moiety have huge therapeutic value and can act as potential building blocks for various pharmacologically active scaffolds . They could act as leads for the development of drugs against numerous diseases including cancer .

作用機序

Target of Action

Methyl 4-hydroxyquinoline-8-carboxylate is a derivative of 8-hydroxyquinoline (8-HQ), a compound known for its wide range of biological activities . The primary targets of 8-HQ derivatives are often enzymes involved in various biochemical pathways. For instance, 5-Carboxy-8-hydroxyquinoline (IOX1) is known to inhibit 2-oxoglutarate (2OG) and iron-dependent oxygenases, including nucleic acid demethylases and γ-butyrobetaine hydroxylase .

Mode of Action

The interaction of Methyl 4-hydroxyquinoline-8-carboxylate with its targets can result in changes in the activity of these enzymes. For example, IOX1, a related compound, has been validated as a cell-active inhibitor of 2OG-dependent histone lysine demethylases (KDM) and an inhibitor of fat mass and obesity associated protein (FTO), a 2OG-dependent N-methyl nucleic acid demethylase .

Biochemical Pathways

The compound is likely involved in the tryptophan metabolism pathway, as 8-Hydroxyquinoline-2-carboxylic acid (8-HQA), a related compound, is known to be synthesized from tryptophan via kynurenine and 3-hydroxykynurenine .

Pharmacokinetics

It’s worth noting that related compounds like iox1 have been reported to suffer from low cell permeability , which could impact their bioavailability.

Result of Action

The molecular and cellular effects of Methyl 4-hydroxyquinoline-8-carboxylate’s action would depend on its specific targets and the pathways they are involved in. For instance, inhibition of 2OG-dependent enzymes can have significant effects on epigenetic processes .

特性

IUPAC Name |

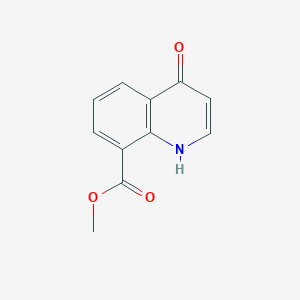

methyl 4-oxo-1H-quinoline-8-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-15-11(14)8-4-2-3-7-9(13)5-6-12-10(7)8/h2-6H,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNLGUOZXFZJECD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC2=C1NC=CC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30469484 |

Source

|

| Record name | Methyl 4-hydroxyquinoline-8-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30469484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-hydroxyquinoline-8-carboxylate | |

CAS RN |

860206-84-4 |

Source

|

| Record name | Methyl 4-hydroxyquinoline-8-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30469484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(3S,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]propanamide](/img/structure/B1365099.png)

![8-Chloroimidazo[1,2-a]pyrazine](/img/structure/B1365105.png)